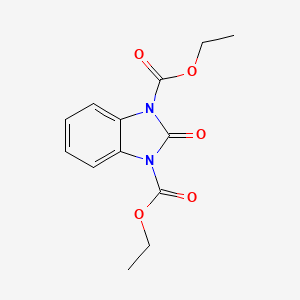

diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate

説明

X-ray Diffraction Studies of Molecular Packing

X-ray diffraction investigations have elucidated the complex molecular packing arrangements exhibited by this compound in the crystalline state. The diffraction studies reveal that the compound adopts specific intermolecular orientations that optimize crystal stability through a combination of van der Waals interactions and weak hydrogen bonding networks. These packing arrangements demonstrate the influence of the ester substituents on crystal morphology and intermolecular association patterns.

The X-ray crystallographic data indicate that molecules arrange themselves in the crystal lattice through specific geometric relationships that minimize steric hindrance while maximizing favorable intermolecular contacts. The benzimidazole ring systems exhibit π-π stacking interactions similar to those observed in related heterocyclic compounds, with characteristic interplanar distances and centroid-to-centroid separations. These structural features contribute to the overall stability of the crystalline form and influence the compound's melting point characteristics.

Detailed analysis of the diffraction patterns has revealed that the crystal structure exhibits systematic reflection conditions consistent with specific space group symmetries. The unit cell parameters and crystallographic symmetry elements provide insights into the fundamental repeating unit within the crystal lattice. The diffraction data processing and structure refinement procedures have yielded precise atomic coordinates and thermal displacement parameters that accurately describe the molecular geometry and atomic vibrations within the crystal structure.

The molecular packing analysis demonstrates that the ester functionalities play a crucial role in determining intermolecular association patterns through their participation in weak hydrogen bonding interactions with neighboring molecules. These interactions contribute to the formation of extended networks that stabilize the crystal structure and influence the compound's physical properties including solubility and thermal stability.

Tautomeric Equilibrium Analysis via Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy has provided detailed insights into the tautomeric equilibrium behavior of this compound and related benzimidazole derivatives. The spectroscopic analysis reveals characteristic chemical shift patterns that allow for quantitative determination of tautomeric ratios in solution. These investigations have established reference values for carbon chemical shifts that correspond to different nitrogen environments within the benzimidazole ring system.

The tautomeric equilibrium analysis through carbon-13 nuclear magnetic resonance spectroscopy reveals that the 2-oxo substitution pattern in the target compound influences the electronic distribution within the benzimidazole ring system. The chemical shift differences between carbon-4 and carbon-7 provide quantitative measures of the tautomeric ratio, with reference values of 120.0 parts per million for complete pyridine-like character and 110.0 parts per million for complete pyrrole-like character serving as standards for calculation.

The spectroscopic investigation has established that solvent effects significantly influence the tautomeric equilibrium, with different chemical shift patterns observed in chloroform versus dimethyl sulfoxide solutions. These findings provide important insights into the solution-state behavior of the compound and its potential conformational preferences under various experimental conditions. The carbon-13 nuclear magnetic resonance data complement the crystallographic findings by providing information about molecular behavior in solution versus the solid state.

Comparative Structural Analysis with Related Benzimidazole Derivatives

Comparative structural analysis of this compound with related benzimidazole derivatives reveals significant insights into structure-activity relationships and conformational preferences within this class of heterocyclic compounds. The comparison encompasses various substituted benzimidazoles including those with different ester functionalities, alternative substituent patterns, and modified heterocyclic frameworks. These comparative studies have demonstrated how structural modifications influence molecular geometry, electronic properties, and intermolecular interactions.

Analysis of crystallographic data from related compounds, such as dimethyl benzimidazole derivatives and other diester-substituted heterocycles, reveals systematic trends in bond lengths, angles, and planarity. The comparative investigation demonstrates that the 2-oxo substituent in the target compound induces specific geometric changes compared to unsubstituted benzimidazole derivatives. These structural differences manifest in altered dihedral angles between aromatic rings and modified electron density distributions that influence chemical reactivity and biological activity.

The comparative analysis extends to examination of benzimidazole-5,6-dicarboxylic acid derivatives, which share structural similarities but exhibit different substitution patterns at the carboxylate positions. These comparisons highlight the importance of substituent positioning on molecular conformation and crystal packing arrangements. The structural data reveal that diethyl ester substituents at positions 1 and 3 create distinct steric and electronic environments compared to carboxylic acid functionalities at positions 5 and 6.

Investigation of related pyrrolo-benzimidazole systems provides additional perspective on the conformational flexibility and electronic properties of extended benzimidazole frameworks. The comparative structural analysis demonstrates that incorporation of additional ring systems influences the overall planarity and intermolecular association patterns. These findings contribute to understanding how structural modifications can be employed to optimize specific properties for pharmaceutical applications.

特性

IUPAC Name |

diethyl 2-oxobenzimidazole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-3-19-12(17)14-9-7-5-6-8-10(9)15(11(14)16)13(18)20-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMJHUHILXJBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435769 | |

| Record name | diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-57-1 | |

| Record name | diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of the Benzimidazole Core

The synthesis typically begins with the formation of the benzimidazole nucleus, which is the key structural motif in diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate.

- Starting Materials: 1,2-phenylenediamine and urea are commonly used precursors.

- Method: Ultrasonic irradiation in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the cyclization to form 1H-benzimidazol-2(3H)-one.

- Conditions: Ultrasonic irradiation for about 40 minutes at room temperature.

- Yield: High yields (~90%) of the benzimidazol-2-one intermediate are reported.

- Workup: Concentration under reduced pressure, precipitation in water, filtration, and washing with dichloromethane to purify the product.

- Characterization: Melting point around 100–102 °C; IR spectra show characteristic NH, C=O, and C=N bands confirming the structure.

Alkylation to Introduce Diethyl Ester Groups

The key step to obtain this compound is the alkylation of the benzimidazol-2-one intermediate with ethyl chloroacetate.

- Reagents: 1H-benzimidazol-2(3H)-one, ethyl chloroacetate, and a base such as potassium carbonate or sodium carbonate.

- Solvent: DMF or acetone.

- Method: Ultrasonic irradiation for 30 minutes enhances reaction efficiency.

- Reaction Outcome: A mixture of mono- and dialkylated products is formed; conditions can be optimized to favor dialkylation.

- Workup: Concentration under reduced pressure, addition of ice water, neutralization with 1 M HCl, filtration, washing with ethanol and water, and recrystallization from hot water.

- Yield: Moderate yields (~58%) of the dialkylated diethyl ester product.

- Characterization: Melting point ~288 °C; 1H NMR confirms the presence of ethyl ester groups and benzimidazole protons.

Alternative Synthetic Route via Reflux with Potassium Carbonate

Another reported method involves the reaction of diethyl 2-oxobenzimidazole-1,3-dicarboxylate with 2-hydroxybenzimidazole in the presence of potassium carbonate in acetonitrile.

- Conditions: Reflux for 2 hours with vigorous stirring.

- Workup: Removal of solvent under vacuum, acidification with 1 N HCl, filtration, washing, drying, and recrystallization from toluene.

- Yield: High yield (reported 100% in patent literature).

- Characterization: 1H NMR and mass spectrometry confirm the structure of the ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate derivative.

Industrial-Scale One-Pot Synthesis Approach

A patented industrial method describes a one-pot synthesis involving:

- Step 1: Dehydration of 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one in an organic solvent (e.g., methyl isobutyl ketone) under acid scavenger at 100–120 °C.

- Step 2: Reaction with 4-bromo-butyric acid ethyl ester at 70–90 °C.

- Step 3: Phase separation and saponification with sodium hydroxide at 45–80 °C under reduced pressure.

- Step 4: Acidification and reflux to obtain the final product.

- Advantages: This method avoids hazardous reagents like sodium hydride, reduces waste, and is suitable for industrial scale with high yield (~90%) and purity (HPLC 98–99%).

- Physical Data: Melting point ~185 °C; elemental analysis consistent with expected composition.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic Analysis: IR spectra consistently show NH stretching (~3150 cm⁻¹), carbonyl (C=O) stretching (~1690 cm⁻¹), and C=N stretching (~1619 cm⁻¹) confirming benzimidazole and ester functionalities.

- NMR Data: 1H NMR spectra reveal characteristic signals for ethyl ester groups (triplet at ~1.35 ppm, quartet at ~4.4 ppm) and aromatic protons of the benzimidazole ring.

- Melting Points: Reported melting points range from 100–102 °C for intermediates to ~185–288 °C for final diethyl ester products, indicating purity and structural integrity.

- Yields: Yields vary depending on method and scale, with ultrasonic methods providing rapid synthesis and industrial methods offering high yield and safety.

化学反応の分析

Types of Reactions

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2,3-dione, while reduction can produce diethyl 2-amino-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate.

科学的研究の応用

Organic Synthesis

Building Block for Synthesis

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized in the formation of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound’s dicarbonyl structure allows it to undergo various reactions such as condensation and cyclization.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing substituted benzimidazoles via a one-pot reaction with amines and aldehydes. This method yielded high purity products with good yields, showcasing its utility in synthesizing complex organic molecules .

Medicinal Chemistry

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

In a screening study involving various derivatives of this compound against different cancer cell lines (e.g., MCF7 and HeLa), several compounds exhibited significant cytotoxicity with IC50 values in the micromolar range. These findings suggest that modifications to the core structure can enhance biological activity .

Material Science

Polymerization Agent

The compound has been explored as a polymerization agent in creating novel polymeric materials. Its ability to form cross-linked structures makes it suitable for producing materials with enhanced mechanical properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

| Thermal Stability | Up to 200 °C |

| Water Absorption | 0.5% |

This table summarizes the mechanical properties of polymers synthesized using this compound as a cross-linking agent. The resulting materials demonstrate favorable characteristics for applications in coatings and adhesives.

作用機序

The mechanism of action of diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Diphenyl 2-Cyano-2H-Benzimidazole-1,3-Dicarboxylate (CAS: 113372-38-6)

- Structural Differences: Replaces the 2-oxo group with a cyano (-CN) group and ethyl ester substituents with phenyl esters.

- Properties: Molecular weight: 385.4 g/mol (vs. 336.3 g/mol for the target compound). Higher lipophilicity (XLogP3 = 4.3) due to phenyl groups and cyano substitution .

- Applications : Likely used in materials science or as a stabilized intermediate in organic synthesis.

Diethyl 5-((Ethoxycarbonyl)(4-Fluorobenzyl)Amino)-2-Oxo-1H-Benzo(d)Imidazole-1,3(2H)-Dicarboxylate

- Structural Differences: Features an additional ethoxycarbonyl and 4-fluorobenzylamino group at the 5-position.

- Likely exhibits altered NMR chemical shifts compared to the parent compound .

- Applications: Potential pharmaceutical intermediate, particularly in fluorinated drug candidates .

Variations in the Heterocyclic Core

Diethyl 5-((4-Fluorobenzyl)Amino)-2-Oxo-1H-Imidazo[4,5-b]Pyridine-1,3(2H)-Dicarboxylate

- Structural Differences : Replaces the benzimidazole core with an imidazo[4,5-b]pyridine system.

- Properties :

- Pyridine ring introduces electron-withdrawing effects, altering reactivity.

- May exhibit distinct UV-Vis and fluorescence properties due to extended conjugation.

- Applications : Identified as an impurity in flupirtine synthesis, highlighting its relevance in quality control for pharmaceuticals .

Ester Group Modifications

Diethyl 2-Propyl-1H-Imidazole-4,5-Dicarboxylate

- Structural Differences : Substitutes the benzimidazole system with a simpler imidazole ring and adds a propyl group at the 2-position.

- Properties: Reduced aromaticity lowers thermal stability. Higher solubility in nonpolar solvents due to the propyl chain.

- Applications : Used in coordination chemistry or as a ligand precursor .

Tabulated Comparison of Key Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Flexibility: The target compound serves as a scaffold for introducing diverse substituents (e.g., fluorine, cyano) via alkylative coupling reactions, enabling tailored physicochemical properties .

- Structural Insights : Intramolecular interactions in the benzimidazole core influence crystallization behavior and stability, as observed in X-ray studies .

- Pharmaceutical Relevance: Derivatives with fluorinated or aminoalkyl groups show promise in drug development but require stringent impurity profiling .

生物活性

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate (CAS No. 161468-57-1) is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₃H₁₄N₂O₅

- Molecular Weight : 278.26 g/mol

- Melting Point : 123–126 °C

Diethyl 2-oxo-1H-1,3-benzimidazole derivatives have shown various biological activities, primarily due to their ability to interact with specific biological targets. The benzimidazole core is known for its role in medicinal chemistry, particularly in the development of antiparasitic and antimicrobial agents.

Antiparasitic Activity

Research has demonstrated that derivatives of benzimidazole exhibit potent activity against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. A study indicated that certain derivatives displayed IC50 values less than 5 µM against these parasites, suggesting strong antiparasitic potential. Notably, compounds were found to be selective towards T. cruzi, with minimal cytotoxicity observed in murine macrophages at therapeutic doses .

Antimicrobial Properties

Another study highlighted the antibacterial and antifungal activities of benzimidazole derivatives, including this compound. The compound was evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth at different concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole scaffold significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhances electrophilicity and reduces toxicity while maintaining efficacy against target organisms .

In Vivo Studies

In vivo assays using animal models for Chagas disease demonstrated that specific benzimidazole derivatives could improve survival rates significantly compared to untreated controls. In one study, animals treated with a derivative showed a survival fraction of 100% over a ten-day treatment period .

Clinical Implications

The promising results from preclinical studies suggest potential applications in treating parasitic infections and possibly other microbial diseases. However, further clinical trials are necessary to establish safety and efficacy in humans.

Data Summary

| Biological Activity | IC50 (µM) | Test Organism | Remarks |

|---|---|---|---|

| Antiparasitic | <5 | Trypanosoma cruzi | Selective with low cytotoxicity |

| Antiparasitic | <5 | Leishmania spp. | Effective against promastigotes |

| Antibacterial | Varies | Various bacterial strains | Inhibitory effects observed |

| Antifungal | Varies | Various fungal strains | Effective at different concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。